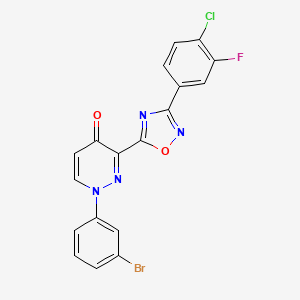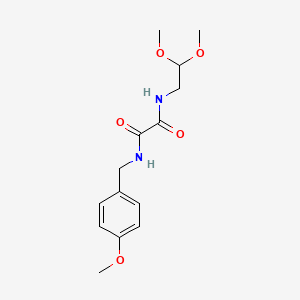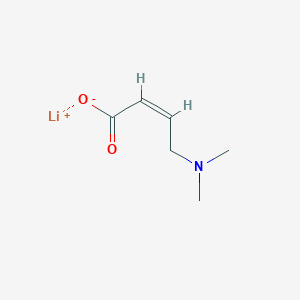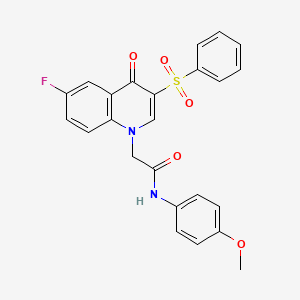
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, also known as HCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. In addition, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide activates the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has also been shown to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a synthetic compound, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, including the investigation of its potential applications in the treatment of cancer, inflammation, and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide and to identify its molecular targets. In addition, the development of novel derivatives of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide with improved bioactivity and pharmacokinetic properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide involves the reaction of furan-3-carboxaldehyde with 4-hydroxychroman-4-ylmethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to give (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide as a yellow solid. The purity and yield of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and oxidative stress-related diseases. Several studies have reported that (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide exhibits anti-proliferative, anti-inflammatory, and antioxidant activities in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKWUAUCRHTJE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2543972.png)


![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)


![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)
![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)
